molecular formula C9H7BrClFN2S B2796057 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide CAS No. 1052553-38-4

4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B2796057
CAS RN: 1052553-38-4
M. Wt: 309.58
InChI Key: RZOYKSBVRDXIFS-UHFFFAOYSA-N
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Description

“4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide” is a biochemical used for proteomics research . It has a molecular formula of C9H6ClFN2S•HBr and a molecular weight of 309.59 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H7BrClFN2S . This indicates that the compound contains nine carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, two nitrogen atoms, and one sulfur atom .

Scientific Research Applications

Synthesis and Structural Properties of Thiazol Derivatives

The synthesis of novel substituted thiazolidin-4-ones, derived from the reaction of chloral with substituted anilines, highlights a significant interest in thiazol derivatives due to their varied potential applications. The resulting compounds demonstrate the synthetic versatility of thiazol derivatives, which can be tailored for specific structural and spectroscopic properties (Issac & Tierney, 1996). This research avenue suggests that compounds like "4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide" could be explored for similar structural and synthetic applications.

Chemical Transformations and Biological Properties

The exploration of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, indicates the chemical and biological significance of such compounds. The study systematizes methods of synthesis and discusses the chemical and biological activities of these compounds, highlighting their utility in producing molecules with anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities (Abdurakhmanova et al., 2018). This evidence underlines the potential for compounds like "4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide" to be used in similar contexts, especially in designing molecules with targeted biological activities.

Heterocycles as Building Blocks in Synthesis

The use of heterocyclic compounds as building blocks for synthesizing a wide range of other heterocycles, such as pyrazolo-imidazoles, thiazoles, and spiropyrans, underscores the importance of thiazol derivatives in synthetic chemistry. This versatility makes them valuable for developing new materials and molecules with desired properties (Gomaa & Ali, 2020). This suggests the utility of "4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide" in similar synthetic applications to create novel compounds with specific functions.

Safety and Hazards

The safety data sheet for a related compound, “4-Chloro-2-fluorophenylboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S.BrH/c10-7-3-5(11)1-2-6(7)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOYKSBVRDXIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CSC(=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

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